Methyl margarate-d33
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Overview
Description
“Methyl margarate-d33” is also known as “Methyl heptadecanoate-d33” or “Heptadecanoic acid-d33 methyl ester”. It has a linear formula of CD3(CD2)15COOCH3 . The molecular weight of this compound is 317.68 .
Molecular Structure Analysis
The molecular structure of “Methyl margarate-d33” is represented by the formula CD3(CD2)15COOCH3 . This indicates that the molecule consists of a methyl group (CH3), a chain of 15 deuterated methylene groups (CD2), a carbonyl group (C=O), and a methoxy group (OCH3).
Physical And Chemical Properties Analysis
“Methyl margarate-d33” is a solid substance . It should be stored at 4° C and has a melting point range of 28-30° C .
Scientific Research Applications
Nutritional Studies and Dietary Lipids
In nutritional research, Methyl heptadecanoate-d33 aids in assessing dietary lipid absorption and utilization. By incorporating it into lipid-rich foods, scientists can track its fate in the digestive system. This informs our knowledge of lipid absorption kinetics, chylomicron formation, and lipid transport to peripheral tissues. It also helps evaluate the impact of dietary fats on health.
These applications highlight the versatility of Methyl heptadecanoate-d33 in lipid-related research. Its stable isotope labeling provides a powerful tool for investigating lipid metabolism, membrane dynamics, and metabolic pathways. Researchers across various fields continue to explore its potential in advancing our understanding of lipid biology and associated diseases . If you have any further questions or need additional details, feel free to ask!
Safety and Hazards
“Methyl margarate-d33” is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .
properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-SRIUXHGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746000 |
Source
|
Record name | Methyl (~2~H_33_)heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219804-81-5 |
Source
|
Record name | Methyl (~2~H_33_)heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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